

Technical Guide: Target Identification and Validation of Antitumor Agent-177

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Compound of Interest

Compound Name: Antitumor agent-177

Cat. No.: B15577840

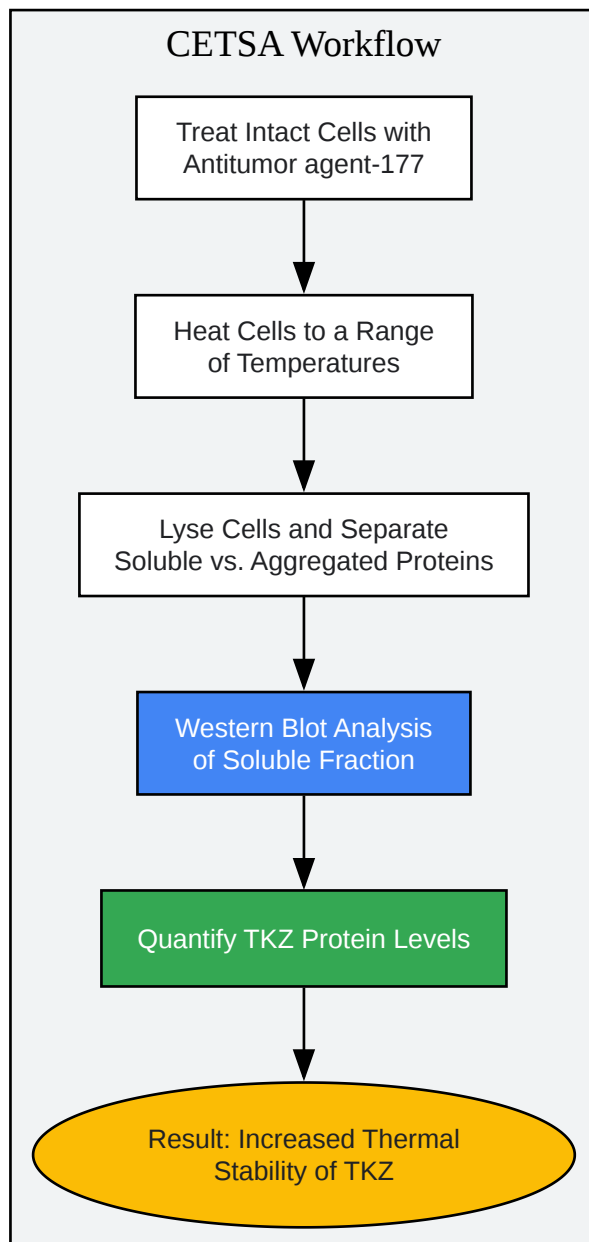
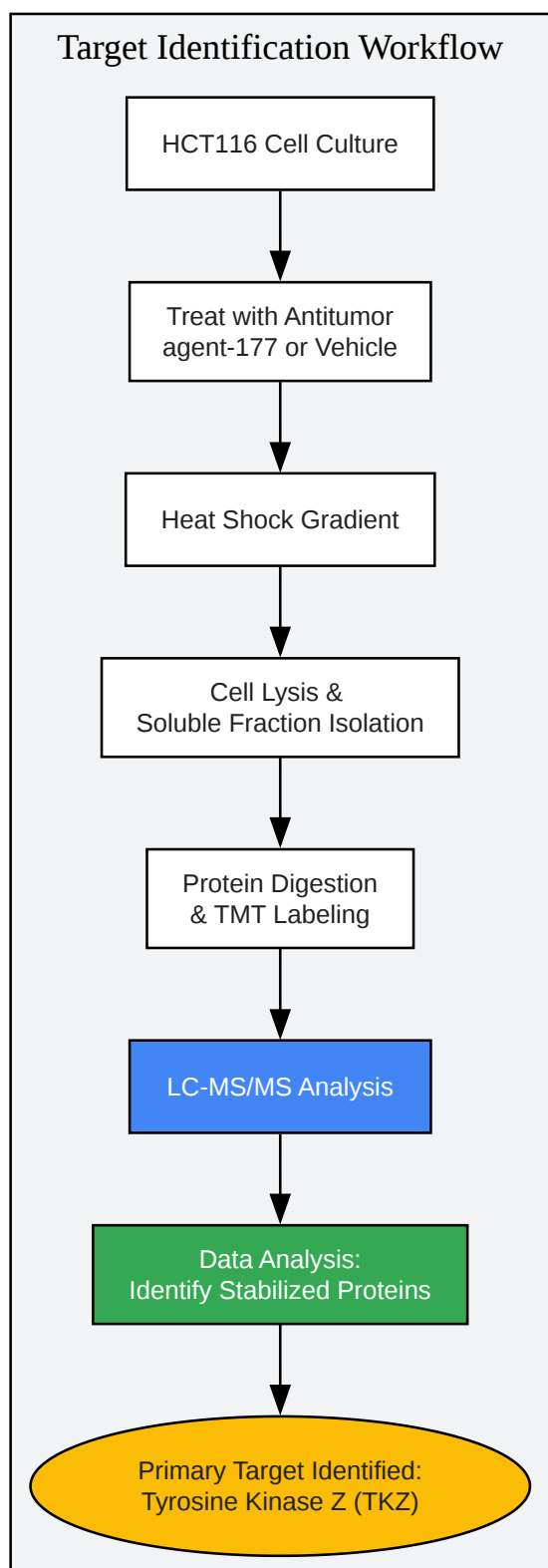
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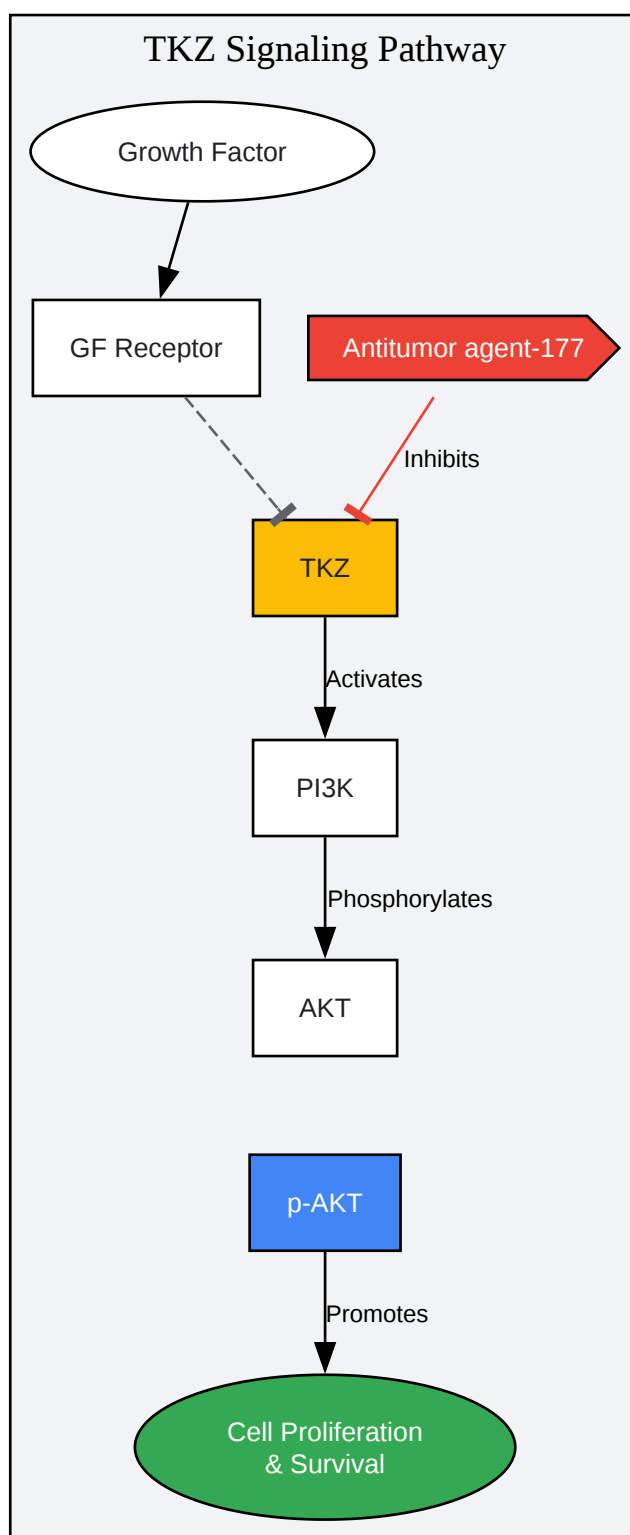
Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the preclinical target identification and validation process for the novel investigational compound, **Antitumor agent-177**. Through a series of biochemical, cellular, and in-vivo studies, we have identified and validated Tyrosine Kinase Z (TKZ) as the primary molecular target. This guide details the experimental methodologies, presents key quantitative data, and illustrates the underlying molecular pathways and experimental workflows.

Target Identification: An Unbiased Approach

The initial phase of our investigation focused on identifying the direct molecular target of **Antitumor agent-177**. An unbiased chemical proteomics approach, specifically a cellular thermal shift assay coupled with mass spectrometry (CETSA-MS), was employed to screen for protein targets in a human colorectal cancer cell line (HCT116). This methodology identified Tyrosine Kinase Z (TKZ), a kinase known to be overexpressed in several solid tumors, as the most significantly stabilized protein upon treatment with **Antitumor agent-177**, suggesting a direct binding interaction.





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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com